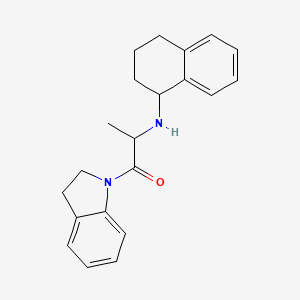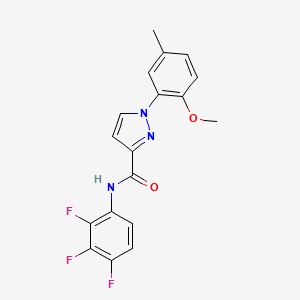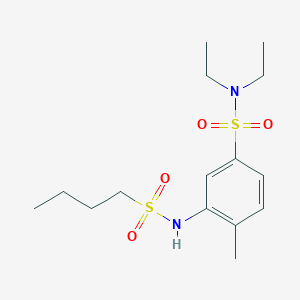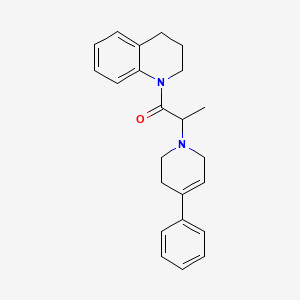![molecular formula C20H28N2O5S2 B7535375 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylsulfamoyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the precursor with dimethylsulfamoyl chloride under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide: This compound shares structural similarities but has different functional groups.
tert-Butyl 5-bromopentanoate: Another compound with a tert-butyl group, but with different chemical properties.
Uniqueness
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-14-8-9-15(20(2,3)4)12-19(14)28(23,24)21-17-13-16(10-11-18(17)27-7)29(25,26)22(5)6/h8-13,21H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJMDZWNFALPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)



![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7535337.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
